molecular formula C19H21N5 B2706400 (E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine CAS No. 468073-97-4

(E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine

Cat. No. B2706400
CAS RN: 468073-97-4
M. Wt: 319.412
InChI Key: TXVWKSXCWUWSAR-HMMYKYKNSA-N
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Description

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . This class of compounds has been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .


Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by an imidazole ring fused with a pyridine moiety . The position of nitrogen atoms in the ring structure can vary, leading to different subclasses of imidazo[1,2-a]pyridines .


Chemical Reactions Analysis

The typical chemical reactions involving imidazo[1,2-a]pyridines include condensation reactions with α-bromocarbonyl compounds and 2-aminopyridine derivatives . These reactions often require the use of catalysts and elevated temperatures .

Scientific Research Applications

Anticancer Agents

Imidazo[1,2-a]pyridine cores, which are present in this compound, have been found to have a wide range of pharmacological activities. They have been evaluated as potential anticancer agents against breast cancer cells . Among the novel derivatives, some compounds exhibited potent activity against the MCF7 and MDA-MB-231 cell lines .

Antiviral Agents

Imidazo[1,2-a]pyridine cores have also been associated with antiviral activities . This suggests that the compound could potentially be used in the development of new antiviral drugs.

Antibacterial Agents

The compound could potentially be used in the development of new antibacterial drugs, as imidazo[1,2-a]pyridine cores have been associated with antibacterial activities .

Antimicrobial Agents

Imidazo[1,2-a]pyridine cores have been associated with antimicrobial activities . This suggests that the compound could potentially be used in the development of new antimicrobial drugs.

Antiprotozoal Agents

Imidazo[1,2-a]pyridine cores have been associated with antiprotozoal activities . This suggests that the compound could potentially be used in the development of new antiprotozoal drugs.

Anti-inflammatory Agents

Imidazo[1,2-a]pyridine cores have been associated with anti-inflammatory activities . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.

Antipsychotic Agents

Imidazo[1,2-a]pyridine cores have been associated with antipsychotic activities . This suggests that the compound could potentially be used in the development of new antipsychotic drugs.

Optoelectronic Devices

This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field, and in recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices .

Future Directions

The future directions for research on imidazo[1,2-a]pyridines likely involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of the bioactivity of these compounds could lead to the development of new drugs .

properties

IUPAC Name

(E)-N-(4-methylpiperazin-1-yl)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c1-22-11-13-23(14-12-22)20-15-17-18-9-5-6-10-24(18)19(21-17)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVWKSXCWUWSAR-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N=CC2=C3C=CC=CN3C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/N=C/C2=C3C=CC=CN3C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine

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